Psammaplin A - 110659-91-1

Psammaplin A

Catalog Number: EVT-383527
CAS Number: 110659-91-1
Molecular Formula: C22H24Br2N4O6S2
Molecular Weight: 664.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Psammaplin A is a naturally occurring bromotyrosine-derived disulfide dimer first isolated from the marine sponge Psammaplysilla purpurea []. This secondary metabolite belongs to a larger family of bromotyrosine alkaloids found in Verongid sponges []. These compounds play a crucial role in the chemical defense of sponges and have garnered interest for their diverse range of bioactivities [].

Synthesis Analysis

Several synthetic routes have been developed for Psammaplin A and its analogues, aiming to improve yield, versatility, and access to diverse structures for biological assessment [, ]. These routes commonly utilize readily available starting materials like 3-bromo-4-hydroxybenzaldehyde and hydantoin [].

  • Cleland's reagent reduction: This is used to generate the thiol monomer, which is crucial for the biological activity of Psammaplin A [].
  • Functionalization of the indole ring: In the case of indole-derived analogues, the C3 position of the indole ring is functionalized with in situ generated nitrosoacrylate [].
  • Protection and deprotection strategies: Protecting groups are frequently employed during synthesis to control reactivity and ensure selective transformations [].
Molecular Structure Analysis

Psammaplin A is a symmetrical dimer consisting of two bromotyrosine units linked by a disulfide bond. Each bromotyrosine unit features an oxime functional group [, ]. The structure of Psammaplin A analogues can vary depending on the synthetic strategy, with modifications often introduced to the aromatic ring or the oxime functionality [, ].

The first X-ray crystal structure analysis of a Psammaplin A analogue provided detailed structural information, confirming the presence of key structural features like the oxime group and the disulfide bridge [].

Chemical Reactions Analysis

A key chemical reaction involving Psammaplin A is the reduction of the disulfide bond. This reduction generates the monomeric thiol form, which is believed to be the active species responsible for the observed biological effects [, , ]. Studies suggest that this reduction likely occurs outside the nucleus [].

  • Disulfide exchange: This reaction allows the combinatorial synthesis of heterodimeric disulfide analogues by scrambling homodimeric disulfide building blocks [].
  • Photoactivation: Photoreactive derivatives of Psammaplin A have been synthesized incorporating diazirine moieties, enabling photoaffinity labeling studies to identify new molecular targets [, ].
Mechanism of Action

Psammaplin A is considered a prodrug, with its biological activity arising from the reduced monomeric thiol form (Psammaplin A-SH) [, ]. The mechanism of action of Psammaplin A-SH involves the inhibition of various enzymes, including:

  • Histone deacetylases (HDACs): Psammaplin A-SH exhibits potent inhibitory activity against HDACs, particularly class I HDACs, with notable selectivity for HDAC1 over other isoforms [, , , , , ]. The oxime functionality is crucial for HDAC inhibition and isoform selectivity [].
  • DNA methyltransferases (DNMTs): Although initially reported as a DNMT inhibitor [], subsequent studies suggest that Psammaplin A might not directly inhibit DNMTs [, ].
  • Mycothiol-S-conjugate amidase: This enzyme is involved in the detoxification pathway of Mycobacterium tuberculosis, and Psammaplin A has demonstrated inhibitory activity against it [].

Psammaplin A has also been reported to activate peroxisome proliferator-activated receptor \u03b3 (PPAR\u03b3) [, ]. This activation contributes to its apoptotic effects in breast tumor cells [].

Applications
  • Antibacterial agent: Psammaplin A exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Combinatorial synthesis and optimization efforts have led to the development of more potent Psammaplin A analogues with improved activity against MRSA [, ].
  • Anticancer agent: Psammaplin A demonstrates cytotoxic activity against various cancer cell lines, including lung, ovarian, skin, and colon cancer cells [, , , , , ]. Its anticancer effects are attributed to HDAC inhibition, apoptosis induction, and PPAR\u03b3 activation [, , , ].
  • Epigenetic modulator: Psammaplin A and its indole-derived analogues exhibit a multi-target epigenetic profile, inhibiting HDACs, DNMTs, and sirtuins []. This makes them attractive candidates for the modulation of epigenetic disorders [].
  • Antiparasitic agent: Studies have shown moderate antimalarial and antitrypanosomal activity for Psammaplin A and its analogues, suggesting potential applications in the development of antiparasitic drugs [].
  • Nuclear reprogramming: Psammaplin A has been investigated for its potential to enhance the development and quality of somatic cell nuclear transfer (SCNT) embryos in mice and cows [, ]. It promotes blastocyst formation and full-term development by modulating epigenetic modifications, particularly histone acetylation [, ].
  • Tool for studying histone modifications: Fluorescent analogues of Psammaplin A have been synthesized to investigate the intracellular localization of the compound and its effects on histone modifications [].

Psammaplin A 11'-sulfate

Compound Description: Psammaplin A 11'-sulfate is a naturally occurring bromotyrosine derivative isolated from the marine sponge Aplysinella rhax. It is structurally similar to Psammaplin A but features a sulfate group at the 11' position. This compound, along with Psammaplin A, was found to inhibit [(3)H]1,3-dipropyl-8-cyclopentylxanthine binding to rat-brain adenosine A(1) receptors. []

Relevance: The presence of the sulfate group at the 11' position in Psammaplin A 11'-sulfate distinguishes it from Psammaplin A. While both compounds share a similar core structure and exhibit activity towards adenosine A(1) receptors, further research is needed to determine if the sulfate group significantly alters the activity and selectivity profile compared to Psammaplin A. []

Bisaprasin

Compound Description: Bisaprasin is a symmetrical bromotyrosine-derived disulfide dimer, naturally found in marine sponges like Aplysinella rhax. It exhibits structural similarities to Psammaplin A, with the key difference being the absence of oxime groups in Bisaprasin. Research suggests Bisaprasin acts as a potent quorum sensing inhibitor, effectively reducing biofilm formation in Pseudomonas aeruginosa. [, , ] Studies also show it displays antimalarial and antitrypanosomal activity. []

Relevance: While structurally similar to Psammaplin A, the lack of oxime groups in Bisaprasin is a significant difference. This structural variation potentially contributes to the observed difference in their biological activities. For instance, Bisaprasin demonstrates potent quorum sensing inhibition, a property not prominently highlighted for Psammaplin A in these studies. [, ] Interestingly, both compounds share some degree of antiparasitic activity. []

Bisaprasin 11'-sulfate

Compound Description: Bisaprasin 11'-sulfate is another bromotyrosine derivative isolated from the marine sponge Aplysinella rhax. It shares a core structure with both Psammaplin A and Bisaprasin but possesses a sulfate group at the 11' position, absent in the parent compounds. []

Relevance: This compound presents a unique structural variation compared to Psammaplin A and Bisaprasin. The presence of the sulfate group at the 11' position potentially influences its biological activity and interactions compared to the parent compounds. []

Relevance: Although Psammaplin K and Psammaplin A share a common bromotyrosine core, the variation in their side chain structures contributes to differences in their biological activities and target affinities. Notably, both compounds have shown activity related to PPARγ, a nuclear receptor involved in lipid metabolism and cellular differentiation. [, ]

UVI5008 (Indole-derived Psammaplin A Analog)

Compound Description: UVI5008 is a synthetic analog of Psammaplin A where the o-bromophenol unit is replaced by an indole ring. This structural modification led to enhanced potency compared to the parent natural product. In addition to the HDAC and DNMT inhibitory activity observed with Psammaplin A, UVI5008 showed inhibitory activity against NAD(+)-dependent SIRT deacetylase enzymes. []

Relevance: UVI5008 exemplifies how structural modifications to Psammaplin A can significantly alter its biological activity. Despite the substantial change in structure by replacing the o-bromophenol unit with an indole ring, UVI5008 retains the HDAC and DNMT inhibitory properties of Psammaplin A while gaining additional activity against SIRT deacetylases. [] This makes UVI5008 a compelling candidate for further investigation as a potential epigenetic modulator.

Psammaplin A Monomers with Modified Thiol Group

Compound Description: These are a series of synthetic compounds designed to study the impact of modifying the thiol group in the active monomeric form of Psammaplin A (PsA-SH). Modifications include deletion (compound 6a), replacement with hydroxamic acid (compound 10b), and replacement with benzamide (compound 12g). These modifications led to variations in HDAC isoform selectivity and apoptosis-inducing capabilities. []

Relevance: This series of compounds provides valuable insights into the structure-activity relationship of Psammaplin A. Specifically, it highlights the importance of the thiol group and its modifications in dictating HDAC isoform selectivity and apoptosis induction. These findings contribute to understanding the molecular mechanisms underlying Psammaplin A's biological activities. []

Fluoroolefin Analogs of Largazole

Compound Description: These are synthetic analogs of Largazole, another potent HDAC inhibitor. They were designed based on the structural similarity between Largazole's side chain and a fragment found in Psammaplin A. The fluoroolefin moiety in these analogs aims to mimic both the alkene moiety in Largazole and the amide moiety in Psammaplin A. These analogs displayed comparable Class I HDAC inhibitory effects to Largazole. []

Relevance: Although not directly derived from Psammaplin A, these analogs highlight the structural and pharmacological similarities between different natural HDAC inhibitors. The successful incorporation of a fluoroolefin moiety, inspired by Psammaplin A, to create potent Largazole analogs provides valuable insights for developing novel HDAC inhibitors with improved properties. []

Psammaplin A-based derivatives for Radiosensitization

Compound Description: These are a set of eight novel Psammaplin A derivatives (MA2, MA3, MA5, MA6, MA7, MA8, MA9, and MA5M) synthesized to explore their potential as radiosensitizers. These compounds demonstrated cytotoxicity against A549 (lung cancer) and U373MG (glioblastoma) cells and showed promising radiosensitizing effects, enhancing the effectiveness of radiation therapy. []

Relevance: This group of compounds demonstrates the successful utilization of Psammaplin A as a backbone structure for developing novel therapeutics. Despite the known chemical instability of Psammaplin A, these derivatives exhibited promising anticancer activity and, importantly, enhanced the effectiveness of radiation therapy, a widely used cancer treatment modality. []

β-napthyl-derivertive of Psammaplin A (Compound 30)

Compound Description: Compound 30 is a synthetic analog of Psammaplin A featuring a β-napthyl group. This compound demonstrated potent growth-inhibitory activity against human lung cancer cells, comparable to Psammaplin A. It effectively inhibited HDACs, upregulated ac-Histone3, p-AKT, and p-ERK levels in A549 lung cancer cells, and showed significant tumor growth inhibition in an in vivo xenograft model. []

Relevance: Compound 30 exemplifies the potential of developing novel anticancer agents by creating structural analogs of Psammaplin A. The introduction of the β-napthyl group resulted in a compound with comparable HDAC inhibitory activity and antitumor effects to Psammaplin A, further emphasizing the potential of this class of compounds in cancer therapy. []

Thioester Derivatives of Psammaplin A

Compound Description: These are synthetic derivatives of the active monomeric form of Psammaplin A (PsA-SH) where the thiol group is modified into a thioester. These modifications aimed to improve compound delivery into cells. Surprisingly, these derivatives exhibited potent cytotoxicity and HDAC1 inhibitory activity despite previous structure-activity relationship studies suggesting that modifying the thiol group would reduce potency. []

Relevance: This finding challenges the existing understanding of the structure-activity relationship of Psammaplin A and suggests a more complex interplay between the thiol group and HDAC inhibitory activity. [] These thioester derivatives provide a new avenue for developing Psammaplin A-based therapeutics with potentially improved pharmacokinetic properties and efficacy.

Heterodimeric Disulfide Analogues of Psammaplin A

Compound Description: This refers to a library of over 3800 compounds synthesized using a combinatorial scrambling strategy to create heterodimeric disulfide analogs of Psammaplin A. This approach involves combining different monomeric units through disulfide bonds, leading to a vast array of structural diversity. This library yielded potent antibacterial agents, some exhibiting significantly higher activity against methicillin-resistant Staphylococcus aureus (MRSA) than Psammaplin A itself. []

Relevance: This approach highlights the power of combinatorial chemistry in drug discovery, using Psammaplin A's core structure as a template to generate novel compounds with improved activity. This method led to the identification of several highly potent antibacterial agents, demonstrating the potential of exploiting natural product scaffolds for developing new therapeutics. [, ]

Properties

CAS Number

110659-91-1

Product Name

Psammaplin A

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide

Molecular Formula

C22H24Br2N4O6S2

Molecular Weight

664.4 g/mol

InChI

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)

InChI Key

LMAFSGDNHVBIHU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O

Synonyms

isprasin
psammaplin A

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.